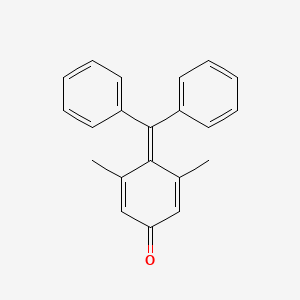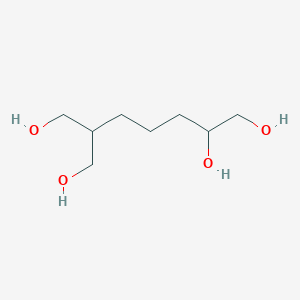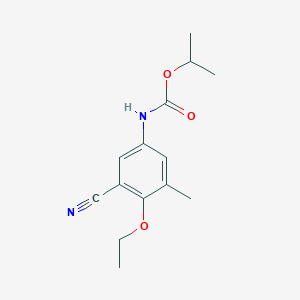![molecular formula C11H24O2 B14418041 3-[(Ethoxymethoxy)methyl]heptane CAS No. 80390-85-8](/img/structure/B14418041.png)
3-[(Ethoxymethoxy)methyl]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Ethoxymethoxy)methyl]heptane is an organic compound belonging to the class of alkanes It is a branched hydrocarbon with a heptane backbone and an ethoxymethoxy group attached to the third carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Ethoxymethoxy)methyl]heptane typically involves the alkylation of heptane derivatives. One common method is the reaction of 3-bromoheptane with sodium ethoxymethoxide under anhydrous conditions. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the ethoxymethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Ethoxymethoxy)methyl]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The ethoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.
Reduction: The major products are simpler alkanes.
Substitution: The products vary based on the nucleophile used, resulting in different functionalized heptanes.
Applications De Recherche Scientifique
3-[(Ethoxymethoxy)methyl]heptane has several applications in scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and kinetics.
Biology: Its derivatives may be used in the synthesis of biologically active molecules.
Industry: Used as an intermediate in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(Ethoxymethoxy)methyl]heptane depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the ethoxymethoxy group acts as a leaving group, allowing the nucleophile to attack the carbon atom. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylheptane: A branched alkane with a similar heptane backbone but different substituents.
2-Ethylhexane: Another branched alkane with a similar structure but different branching points.
Uniqueness
3-[(Ethoxymethoxy)methyl]heptane is unique due to the presence of the ethoxymethoxy group, which imparts distinct chemical properties and reactivity compared to other similar alkanes. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
80390-85-8 |
|---|---|
Formule moléculaire |
C11H24O2 |
Poids moléculaire |
188.31 g/mol |
Nom IUPAC |
3-(ethoxymethoxymethyl)heptane |
InChI |
InChI=1S/C11H24O2/c1-4-7-8-11(5-2)9-13-10-12-6-3/h11H,4-10H2,1-3H3 |
Clé InChI |
ZCVJXVGGVODJCM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



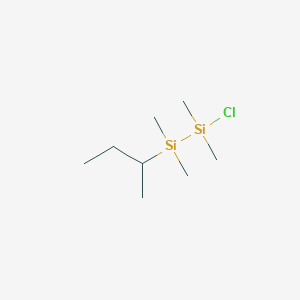

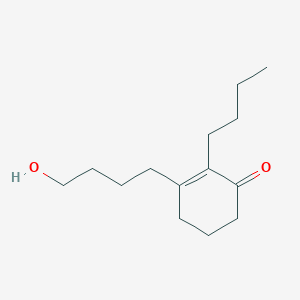
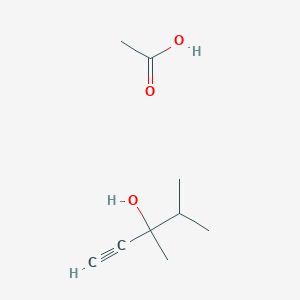

![[Ethoxy(phenoxy)methyl]benzene](/img/structure/B14417987.png)
![5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one](/img/structure/B14417988.png)
![5-([1,1'-Biphenyl]-4-yl)-2-(4-bromophenyl)-1,3-oxazole](/img/structure/B14418000.png)
